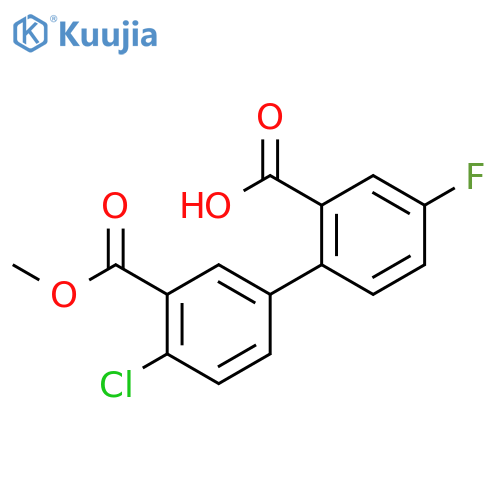Cas no 1261995-14-5 (2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid)

1261995-14-5 structure
商品名:2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid
CAS番号:1261995-14-5
MF:C15H10ClFO4
メガワット:308.688907146454
MDL:MFCD18322683
CID:1223357
PubChem ID:53228502
2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid
- 2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%
- 4'-Chloro-4-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid
- DTXSID50692035
- 1261995-14-5
- MFCD18322683
-
- MDL: MFCD18322683
- インチ: InChI=1S/C15H10ClFO4/c1-21-15(20)12-6-8(2-5-13(12)16)10-4-3-9(17)7-11(10)14(18)19/h2-7H,1H3,(H,18,19)
- InChIKey: GJYILJPCHYQFMU-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl
計算された属性
- せいみつぶんしりょう: 308.0251647g/mol
- どういたいしつりょう: 308.0251647g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 63.6Ų
2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB329960-5 g |
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%; . |
1261995-14-5 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB329960-5g |
2-(4-Chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic acid, 95%; . |
1261995-14-5 | 95% | 5g |
€1159.00 | 2025-02-21 |
2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid 関連文献
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
1261995-14-5 (2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid) 関連製品
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261995-14-5)2-(4-chloro-3-methoxycarbonylphenyl)-5-fluorobenzoic Acid

清らかである:99%
はかる:5g
価格 ($):687.0